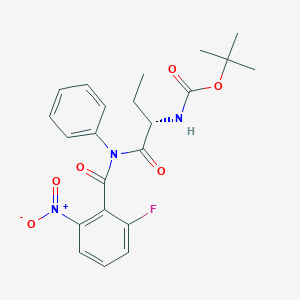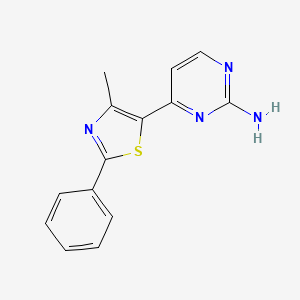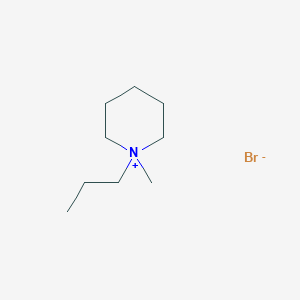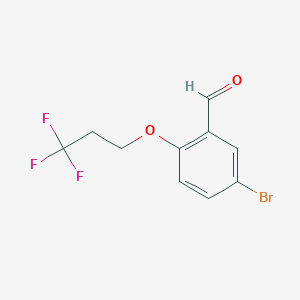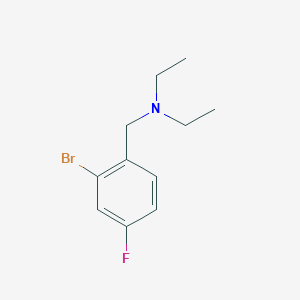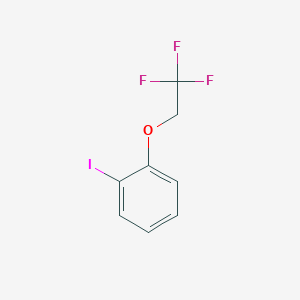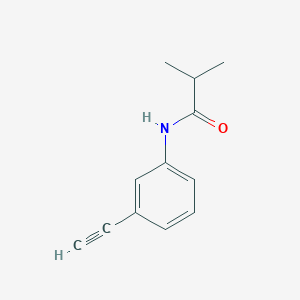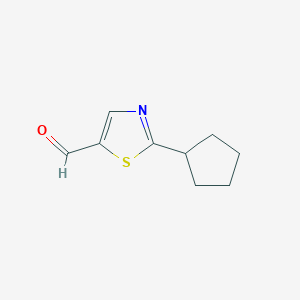
2-シクロペンチルチアゾール-5-カルバルデヒド
概要
説明
2-Cyclopentylthiazole-5-carbaldehyde is a chemical compound that belongs to the thiazole family. It is characterized by a yellowish liquid appearance and has the molecular formula C9H11NOS. This compound has garnered significant attention in the scientific community due to its potential biological activity and therapeutic applications.
科学的研究の応用
2-Cyclopentylthiazole-5-carbaldehyde is widely used in scientific research due to its diverse applications. Some of its notable applications include:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Pharmacokinetics
- CTC is soluble in ethanol, methanol, chloroform, and ethyl acetate but insoluble in water. Its distribution within the body and tissue compartments requires further study. Details about its metabolism are currently unavailable. The compound’s excretion pathways remain uncharacterized.
生化学分析
Biochemical Properties
2-Cyclopentylthiazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to participate in electrophilic and nucleophilic substitution reactions, which are crucial for its biochemical activity . It interacts with enzymes such as thiazole synthase, which is involved in the biosynthesis of thiazole-containing compounds. The interaction between 2-Cyclopentylthiazole-5-carbaldehyde and thiazole synthase is characterized by the formation of a covalent bond, which facilitates the enzyme’s catalytic activity .
Cellular Effects
2-Cyclopentylthiazole-5-carbaldehyde has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as protein kinases and phosphatases . This compound also impacts gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes . Additionally, 2-Cyclopentylthiazole-5-carbaldehyde affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 2-Cyclopentylthiazole-5-carbaldehyde involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction . For example, it can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, 2-Cyclopentylthiazole-5-carbaldehyde can modulate gene expression by binding to DNA or RNA, thereby influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopentylthiazole-5-carbaldehyde can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or pH extremes . Long-term studies have shown that 2-Cyclopentylthiazole-5-carbaldehyde can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Cyclopentylthiazole-5-carbaldehyde vary with different dosages in animal models . At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic efficiency . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
2-Cyclopentylthiazole-5-carbaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, it can enhance the activity of enzymes involved in the biosynthesis of thiazole-containing compounds, thereby increasing the production of these metabolites .
Transport and Distribution
The transport and distribution of 2-Cyclopentylthiazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporter proteins, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the localization and accumulation of 2-Cyclopentylthiazole-5-carbaldehyde in target tissues, enhancing its biochemical effects .
Subcellular Localization
2-Cyclopentylthiazole-5-carbaldehyde exhibits specific subcellular localization, which is crucial for its activity and function . This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic processes . The subcellular localization of 2-Cyclopentylthiazole-5-carbaldehyde is essential for its role in regulating cellular functions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylthiazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the transformation of (2-Cyclopentylthiazol-5-yl)methanol . The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the conversion.
Industrial Production Methods
While specific industrial production methods for 2-Cyclopentylthiazole-5-carbaldehyde are not widely documented, the compound can be synthesized on a larger scale using optimized versions of laboratory methods. This often involves scaling up the reaction conditions and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
2-Cyclopentylthiazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
類似化合物との比較
2-Cyclopentylthiazole-5-carbaldehyde can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- 2-Cyclopentylthiazole-4-carbaldehyde
- 2-Cyclopentylthiazole-5-methanol
- 2-Cyclopentylthiazole-5-carboxylic acid
Compared to these compounds, 2-Cyclopentylthiazole-5-carbaldehyde is unique due to its specific structural features and reactivity, which make it suitable for particular applications in scientific research and industry .
特性
IUPAC Name |
2-cyclopentyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-6-8-5-10-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNSFYFKOLMWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(Prop-2-en-1-yl)cyclopentyl]methanol](/img/structure/B1453540.png)
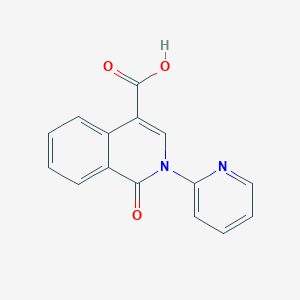
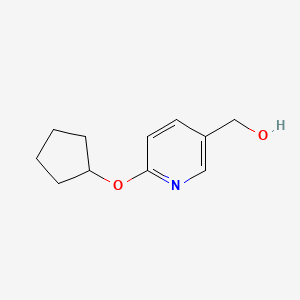
![2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1453544.png)
